
5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an amino group, a bromophenyl group, a quinazolinone group, and a phenethylpentanamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and quinazolinone groups, in particular, would likely contribute to a significant degree of aromaticity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, bromophenyl, and quinazolinone groups. These groups are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group, for example, could increase its molecular weight and potentially its lipophilicity .
科学的研究の応用
Pharmacological Activities
5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide and its derivatives have been studied for various pharmacological activities. These include anti-inflammatory, analgesic, and anti-bacterial properties as shown in the synthesis and evaluation of similar 6-bromoquinazolinone derivatives (Ch. Rajveer et al., 2010).
Anticonvulsant Activity
Quinazolinone derivatives have been explored for their potential in anticonvulsant therapy. A study synthesizing N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides demonstrated significant anticonvulsant activities, which may be relevant for compounds with similar quinazolinone structures (Nada A Noureldin et al., 2017).
Antimicrobial Activities
Research on quinazolinone derivatives also includes the exploration of their antimicrobial properties. For instance, some new 1,2,4-Triazole derivatives synthesized from similar reactions exhibited good or moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007).
Potential in Cancer Therapy
The use of quinazolinone derivatives in cancer therapy has been an area of interest. A study involved the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Yilin Fang et al., 2016).
Synthesis and Brightening Agents
Another application includes the synthesis of 2-Aryl-6-substituted quinolines for potential use as fluorescent brightening agents. This demonstrates the versatility of quinazolinone derivatives in various industrial applications (D. W. Rangnekar et al., 1987).
Antifungal and Antimicrobial Effects
Further, the antimicrobial and antifungal effects of 1,2,4-triazole derivatives, which are structurally similar, have been investigated for medical and veterinary applications (M. V. Ohloblina et al., 2022).
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-bromophenylamine with ethyl acetoacetate to form 2-(4-bromophenylamino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 2-aminobenzamide to form 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide.", "Starting Materials": [ "4-bromophenylamine", "ethyl acetoacetate", "2-aminobenzamide", "N-phenethylpentanamide", "sodium ethoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenylamine (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction. Filter the precipitate and wash with water.", "Step 4: Dissolve the obtained intermediate in ethanol and add 2-aminobenzamide (1.1 eq). Stir the mixture for 2 hours at room temperature.", "Step 5: Add N-phenethylpentanamide (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "Step 6: Quench the reaction with water and filter the precipitate. Wash with water and dry the product." ] } | |
CAS番号 |
866014-76-8 |
分子式 |
C29H29BrN4O4 |
分子量 |
577.479 |
IUPAC名 |
5-[1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29BrN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36) |
InChIキー |
LSXWRVQJJYAMIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)
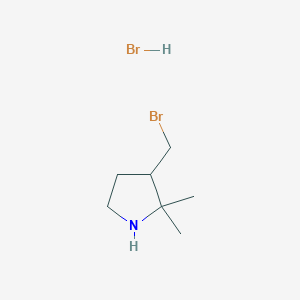
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane](/img/structure/B2464129.png)
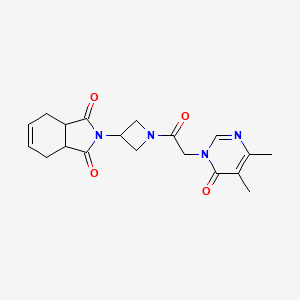
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)
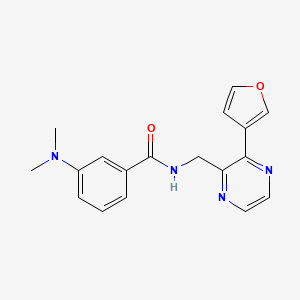
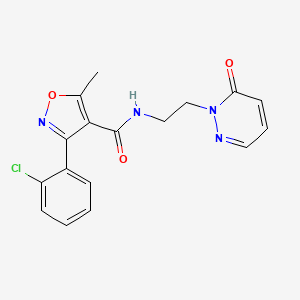
![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)
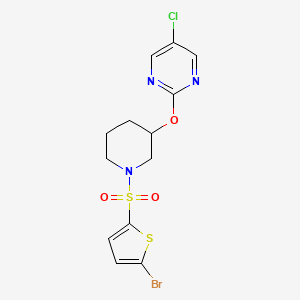
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)